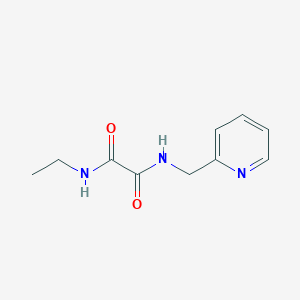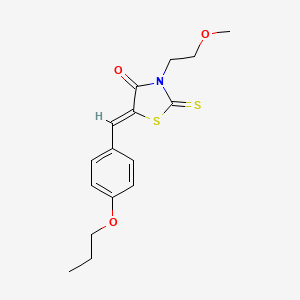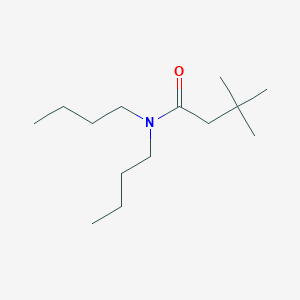
N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide
説明
N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide, also known as eticlopride, is a dopamine D2 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions.
作用機序
Eticlopride acts as a competitive antagonist at dopamine D2 receptors. It binds to the receptor site and prevents dopamine from binding, which leads to a decrease in dopamine signaling. This blockade of dopamine D2 receptors has been shown to have various effects on behavior and physiology.
Biochemical and Physiological Effects:
Eticlopride has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine signaling in the brain, which leads to a decrease in reward-related behavior. It has also been shown to affect motor function, with high doses of N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide leading to catalepsy, a state of immobility. Eticlopride has also been shown to affect learning and memory, with some studies suggesting that it may impair memory consolidation.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide in lab experiments is its selectivity for dopamine D2 receptors. It is a highly specific antagonist, which makes it a useful tool for studying the role of dopamine in various functions. However, one limitation of this compound is its short half-life, which can make it difficult to use in certain experiments. Additionally, this compound can have off-target effects at high doses, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research using N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide. One area of interest is the role of dopamine in addiction and substance abuse. Eticlopride has been used to study the role of dopamine in drug-seeking behavior, and further research in this area could lead to new treatments for addiction. Additionally, this compound could be used to study the role of dopamine in various psychiatric disorders such as schizophrenia and depression. Finally, new methods of administration and delivery could be developed to overcome the limitations of this compound in lab experiments.
科学的研究の応用
Eticlopride is widely used in scientific research to study the role of dopamine in various physiological and pathological conditions. It is commonly used as a tool to block dopamine D2 receptors, which helps researchers to understand the role of dopamine in various functions such as reward, addiction, movement, and cognition.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-11-7-4-6-10(2)13(11)15-14(16)12-8-5-9-12/h4,6-7,12H,3,5,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNOCJYDTAEWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)


![2-[butyryl(methyl)amino]benzoic acid](/img/structure/B4712955.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
![1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4712959.png)
![4-ethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4712962.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4712981.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4712984.png)
![4-(4-methylbenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4712987.png)